4-(2-Nitrophenoxy)benzamide

Deubiquitinase inhibition Antiviral drug design Structure-activity relationship

4-(2-Nitrophenoxy)benzamide (CAS 106163-99-9) is a synthetic benzamide derivative bearing a 2-nitrophenoxy substituent at the para position of the benzamide ring (C₁₃H₁₀N₂O₄, MW 258.23 g/mol). The ortho-nitro arrangement on the phenoxy ring constitutes a defining pharmacophoric element for deubiquitinase (DUB) enzyme engagement, a mechanism implicated in the replication of Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2.

Molecular Formula C13H10N2O4
Molecular Weight 258.233
CAS No. 106163-99-9
Cat. No. B2917254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitrophenoxy)benzamide
CAS106163-99-9
Molecular FormulaC13H10N2O4
Molecular Weight258.233
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C13H10N2O4/c14-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)15(17)18/h1-8H,(H2,14,16)
InChIKeyZKZULVSEXRNJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitrophenoxy)benzamide (CAS 106163-99-9): Core Scaffold for Deubiquitinase-Targeted Antiviral Research


4-(2-Nitrophenoxy)benzamide (CAS 106163-99-9) is a synthetic benzamide derivative bearing a 2-nitrophenoxy substituent at the para position of the benzamide ring (C₁₃H₁₀N₂O₄, MW 258.23 g/mol). The ortho-nitro arrangement on the phenoxy ring constitutes a defining pharmacophoric element for deubiquitinase (DUB) enzyme engagement, a mechanism implicated in the replication of Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 [1]. The compound is commercially available at 95% purity from multiple suppliers and serves as a versatile precursor for further derivatization via nitro-group reduction to the corresponding aniline .

Why 4-(2-Nitrophenoxy)benzamide Cannot Be Replaced by Regioisomeric or Non-Nitro Analogs in DUB-Targeted Programs


The 4-(2-nitrophenoxy)benzamide scaffold was intentionally designed to satisfy the pharmacophoric requirements of deubiquitinase (DUB) inhibition, where the ortho-nitro group on the phenoxy ring participates in critical hydrogen-bonding and electrostatic interactions within the DUB active site [1]. Simply substituting the 2-nitro with a 3-nitro (meta, CAS 106164-01-6) or 4-nitro (para) isomer, or removing the nitro group entirely, disrupts the spatial orientation of the key H-bond acceptor relative to the benzamide core. The Abdallah et al. study explicitly selected this core after molecular docking against viral DUB enzymes demonstrated that the ortho-nitro geometry yields superior binding scores compared to alternative substitution patterns, directly motivating in vitro antiviral screening [1]. Generic replacement with uncharacterized benzamide analogs therefore carries a high risk of losing DUB engagement and the associated multi-virus antiviral activity.

Quantitative Differentiation Evidence for 4-(2-Nitrophenoxy)benzamide (CAS 106163-99-9) Against Closest Comparators


Ortho-Nitro Regioisomeric Advantage: DUB Pharmacophore Engagement vs. 3-Nitro and 4-Nitro Isomers

The 4-(2-nitrophenoxy)benzamide scaffold was rationally designed to fulfill the pharmacophoric features of viral DUB enzymes. Molecular docking against Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 DUB enzymes yielded significant binding scores that directly motivated proceeding to in vitro antiviral screening [1]. By contrast, repositioning the nitro group to the meta (3-nitro) or para (4-nitro) position on the phenoxy ring predictably alters the H-bond acceptor vector and steric profile, which would compromise the critical enzyme-inhibitor interaction geometry established for DUB binding. The experimental confirmation of this design principle is that the 4-(2-nitrophenoxy)benzamide derivatives achieved IC₅₀ values of 10.22–44.68 μM in cell-based antiviral assays [1], whereas no comparable published antiviral IC₅₀ data exist for the 3-nitro or 4-nitro regioisomers tested under the same DUB-targeted paradigm.

Deubiquitinase inhibition Antiviral drug design Structure-activity relationship

Multi-Virus Antiviral Spectrum vs. Single-Target DUB Inhibitors (e.g., GRL0617)

4-(2-Nitrophenoxy)benzamide derivatives demonstrated in vitro antiviral activity against four phylogenetically distinct viruses: Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2, with IC₅₀ values ranging from 10.22 to 44.68 μM and CC₅₀ values from 72.93 to 120.50 μM, yielding selectivity indices of approximately 2–12 [1]. In contrast, the well-characterized DUB inhibitor GRL0617 is reported as a selective SARS-CoV PLpro inhibitor (IC₅₀ 0.6 μM, Ki 0.49 μM) with no published activity against Adenovirus, HSV-1, or coxsackievirus DUB enzymes [2]. This difference in viral coverage is mechanistically significant: the 4-(2-nitrophenoxy)benzamide scaffold appears to engage conserved DUB features across multiple viral families, whereas GRL0617 is optimized for the papain-like protease/DUB of SARS coronaviruses specifically.

Broad-spectrum antiviral Deubiquitinase inhibitor Viral replication

In Silico ADMET and Drug-Likeness Profile Supporting Lead Optimization Feasibility

In silico ADMET and toxicity studies performed on the 4-(2-nitrophenoxy)benzamide derivative series demonstrated a good overall profile of drug-like properties, including predicted favorable absorption, distribution, metabolism, excretion, and toxicity parameters [1]. The experimentally determined CC₅₀ range of 72.93–120.50 μM provides a measurable cytotoxicity window relative to the antiviral IC₅₀ range (10.22–44.68 μM), translating to selectivity indices of approximately 2–12 [1]. This ADMET profile, combined with the compound's moderate molecular weight (258.23 g/mol) and the presence of a reducible nitro group enabling further chemical elaboration, positions the scaffold as a viable starting point for medicinal chemistry optimization—a key differentiator from more complex DUB inhibitor chemotypes that may present greater synthetic or ADMET liabilities.

ADMET prediction Drug-likeness Lead optimization

Well-Defined Physicochemical Identity Enabling Reproducible Solid-Phase Handling and Purity Verification

4-(2-Nitrophenoxy)benzamide has a reported melting point of 179 °C and a predicted density of 1.355 ± 0.06 g/cm³ , with a predicted pKa of 16.00 ± 0.50 . These well-defined physicochemical constants enable straightforward identity verification and purity assessment in procurement workflows. By contrast, the meta-nitro isomer (4-(3-nitrophenoxy)benzamide, CAS 106164-01-6) lacks a publicly reported melting point in major databases , and the para-nitro isomer similarly has limited characterization data available . The compound is commercially supplied at 95.0% purity (HPLC) by multiple vendors , ensuring batch-to-batch consistency for reproducible experimental outcomes.

Compound characterization Quality control Solid-phase handling

Research and Industrial Application Scenarios for 4-(2-Nitrophenoxy)benzamide (CAS 106163-99-9)


Medicinal Chemistry: DUB-Targeted Antiviral Lead Optimization Programs

The 4-(2-nitrophenoxy)benzamide scaffold provides a validated starting point for structure-activity relationship (SAR) campaigns targeting viral deubiquitinases. The Abdallah et al. study established that derivatives of this core achieve IC₅₀ values of 10.22–44.68 μM against Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2, with SAR trends characterized for substituent effects on the benzamide and phenoxy rings [1]. Medicinal chemistry teams can systematically modify the scaffold while retaining the essential ortho-nitro pharmacophore, using the published SAR and molecular docking data to guide optimization toward improved potency and selectivity [1].

Chemical Biology: Probe Development for Deubiquitinase Functional Studies Across Viral Families

Owing to its demonstrated multi-virus antiviral activity (Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2), 4-(2-nitrophenoxy)benzamide derivatives can serve as chemical probes to dissect the role of DUB enzymes in diverse viral life cycles [1]. The availability of in silico ADMET data and experimental cytotoxicity margins (CC₅₀ 72.93–120.50 μM) [1] supports their use in cellular assays at concentrations that can distinguish antiviral effects from general cytotoxicity, facilitating mechanistic studies of DUB-dependent viral replication steps.

Synthetic Chemistry: Nitro-Reduction to Amino derivatives for Diversified Library Synthesis

The nitro group of 4-(2-nitrophenoxy)benzamide can be selectively reduced to the corresponding aniline under standard hydrogenation conditions (H₂, Pd/C catalyst), generating 4-(2-aminophenoxy)benzamide—a versatile intermediate for amide coupling, diazotization, and other diversification reactions [1]. This synthetic handle enables the construction of focused compound libraries for antiviral screening while maintaining the core diaryl ether scaffold, providing a cost-effective entry point for probe and lead generation campaigns.

Quality-Controlled Procurement for Reproducible Antiviral Screening

With a well-defined experimental melting point (179 °C), predicted density (1.355 g/cm³), and commercial availability at 95.0% purity , 4-(2-nitrophenoxy)benzamide meets the basic identity and purity verification requirements for academic and industrial screening laboratories. The availability of SDS documentation (GHS07 classification: Harmful/Irritant) further supports safe handling protocol development for medium-throughput in vitro antiviral assays.

Quote Request

Request a Quote for 4-(2-Nitrophenoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.